molecular formula C9H9NO6S B040534 (S)-Glycidyl 3-nitrobenzenesulfonate CAS No. 115314-14-2

(S)-Glycidyl 3-nitrobenzenesulfonate

Cat. No. B040534
M. Wt: 259.24 g/mol
InChI Key: AIHIHVZYAAMDPM-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of (S)-Glycidyl 3-nitrobenzenesulfonate and its analogs has been explored through various methodologies, emphasizing the compound's role in stereochemical control and chiral synthesis. One notable approach involves the optical purification of chiral glycidyl arenesulfonates, including (S)-Glycidyl 3-nitrobenzenesulfonate, highlighting the challenges and strategies in achieving enantiomeric enrichment through recrystallization and addressing the compound's polymorphism (Ananth, Chen, & Shum, 1995). Additionally, a direct HPLC method has been developed for resolving the enantiomers of glycidyl 3-nitrobenzenesulphonate, demonstrating the compound's significance in analytical chemistry and chiral separation techniques (Shaw & Barton, 1991).

Molecular Structure Analysis

The molecular structure of (S)-Glycidyl 3-nitrobenzenesulfonate plays a crucial role in its reactivity and application in synthesis. Studies focusing on the melting point phase diagrams and polymorphism of such compounds provide insights into their solid-state behavior, which directly impacts their optical purification and application in stereocontrolled synthesis (Ananth, Chen, & Shum, 1995).

Chemical Reactions and Properties

Chemical reactions involving (S)-Glycidyl 3-nitrobenzenesulfonate are central to its utility in organic synthesis, particularly in the preparation of chiral molecules. A study demonstrated a facile stereospecific synthesis of deuterium-labeled metoprolol enantiomers from (S)-Glycidyl 3-nitrobenzenesulfonate, showcasing the compound's value in generating isotopically labeled pharmaceuticals with high enantiomeric excess (Murthy & Nelson, 1990).

Physical Properties Analysis

The physical properties of (S)-Glycidyl 3-nitrobenzenesulfonate, such as melting point and polymorphism, are critical for its purification and application. The melting point phase diagrams and polymorphic behavior of glycidyl 3-nitrobenzenesulfonate have been analyzed to understand its crystallization and solid-state properties, which are essential for the optical purification and preparation of enantiomerically enriched materials (Ananth, Chen, & Shum, 1995).

Chemical Properties Analysis

The chemical properties of (S)-Glycidyl 3-nitrobenzenesulfonate, particularly its reactivity in stereospecific and chiral synthesis, underscore its significance in organic chemistry. Its application in synthesizing isotopically labeled enantiomers of pharmaceuticals demonstrates the compound's versatility and importance in drug development and pharmacological studies (Murthy & Nelson, 1990).

Scientific Research Applications

  • Synthesis of Metoprolol Enantiomers : It is used for the stereospecific synthesis of metoprolol enantiomers, achieving high enantiomeric excesses (Murthy & Nelson, 1990).

  • Deoxygenation and Reduction in Epoxides : The compound is employed in research for deoxygenation and reduction of nitro groups in epoxides and glycidol derivatives (Serves, Sotiropoulos, & Ioannou, 1995).

  • Carbon Source for Bacteria : It acts as a sole carbon source for bacteria in studies, leading to growth and complete substrate disappearance in aerobic enrichment cultures (Locher, Thurnheer, Leisinger, & Cook, 1989).

  • Radioligand for Beta-Adrenergic Receptors : In vivo studies of beta-adrenergic receptors utilize S-(3'-t-butylamino-2'-hydroxypropoxy)-benzimidazol-2-[11C]one (S-[11C]CGP 12177), synthesized using (S)-Glycidyl 3-nitrobenzenesulfonate (Brady et al., 1991).

  • Study of Macroporous and Homogeneous Polymers : Spin-labelled copolymers of glycidyl methacrylate-ethylene dimethacrylate and styrene-divinylbenzene, involving this compound, are used to study internal structures of polymers (Pilař, Horák, Labský, & Švec, 1988).

  • Solvolysis Studies : The compound undergoes solvolysis in specific environments, such as fluorinated alcohols, offering insights into reaction mechanisms (Ferber & Gream, 1981).

  • Photoacid Generation Efficiency : Its derivatives are studied for photoacid generation efficiency in the photo-crosslinking reaction of poly(glycidyl methacrylate) in solid film state (Chae, Park, & Choi, 1993).

  • Synthesis of Glycerophospholipids : Chiral glycidyl derivatives, including (S)-Glycidyl 3-nitrobenzenesulfonate, are used as starting materials for synthesizing glycerophospholipids (Ali & Bittman, 1990).

  • Biodegradation Studies : The biodegradation of 3-nitrobenzenesulfonate and its derivatives is studied in laboratory settings using different activated sludges (Kölbener, Baumann, Cook, & Leisinger, 1994).

  • Micellar Solutions Study : Its applications extend to the study of micellar solutions and reactions in such environments (Rodríguez et al., 2007).

Safety And Hazards

Sodium 3-nitrobenzenesulfonate may cause an allergic skin reaction and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves and eye/face protection when handling this chemical .

Future Directions

A patent describes a production method of sodium 3-nitrobenzenesulfonate, which could potentially improve the synthesis process .

properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHIHVZYAAMDPM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151046
Record name Glycidyl 3-nitrobenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Glycidyl 3-nitrobenzenesulfonate

CAS RN

115314-14-2
Record name Benzenesulfonic acid, 3-nitro-, (2S)-2-oxiranylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115314-14-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl 3-nitrobenzenesulfonate
Source ChemIDplus
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Record name Glycidyl 3-nitrobenzenesulfonate
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Record name (S)-Glycidyl 3-Nitrobenzenesulfonate
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Record name ((2S)-Oxiran-2-yl)methyl 3-nitrobenzenesulfonate
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Synthesis routes and methods

Procedure details

m-Nitrobenzensulfonylchloride (12.6 g; 57 mmol) was added to a cold (−20° C.) solution of (R)-(+)-glycidol (5.5 g; 74 mmol) and TEA (10.3 mL; 74 mmol). The reaction mixture was stirred at −20° C. for 96 h. The solution was filtered and the filtrate washed with tartaric acid (10% w/w), brine, H2O and concentrated giving the title compound in a 97% yield.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10.3 mL
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
P Neri, A Bottino, C Geraci, M Piattelli - Tetrahedron: Asymmetry, 1996 - Elsevier
The first calixarenes bearing chiral glycidyl groups at the lower rim have been obtained by treatment of p-tert-butylcalix[4]arene (1a) and p-tert-butylcalix[6]arene (1b) with glycidyl …
Number of citations: 47 www.sciencedirect.com
JE Sinsheimer, R Chen, SK Das… - Mutation Research …, 1993 - Elsevier
The (R)- and (S)-optical isomers of 9 epoxides, benzyloxymethyloxirane, epichlorohydrin, glycidol, glycidyl 3-nitrobenzenesulfonate, glycidyl 4-nitrobenzoate, glycidyl tosylate, styrene …
Number of citations: 43 www.sciencedirect.com
PN Guivisdalsky, R Bittman - The Journal of Organic Chemistry, 1989 - ACS Publications
A short, chiral synthesis of unnatural, cytotoxic ether-linked phospholipids is reported in which the key step is the very high regio-and stereospecific nucleophilic opening of the p-…
Number of citations: 114 pubs.acs.org
PN Guivisdalsky - 1989 - search.proquest.com
The boron trifluoride etherate mediated regio-and stereoselective nucleophilic opening of ($ R $)-and ($ S $)-glycidyl derivatives, such as the tosylate, $ p $-nitrobenzenesulfonate, and …
Number of citations: 0 search.proquest.com
AE Weber, RJ Mathvink, L Perkins, JE Hutchins… - Bioorganic & medicinal …, 1998 - Elsevier
A cloned human β 3 adrenergic receptor assay was used to identify phenoxypropanolamine agonist 1. SAR studies led to the identification of benzenesulfonamide derivative 20, a 6.3 …
Number of citations: 41 www.sciencedirect.com
H Annoura, K Nakanishi, T Toba… - Journal of medicinal …, 2000 - ACS Publications
Introduction. Stroke is a substantial public health problem and one of the leading causes of death in major industrialized countries. An effective and widely applicable treatment of …
Number of citations: 26 pubs.acs.org
YMC Sahin, IE Serhatli… - Journal of applied …, 2006 - Wiley Online Library
We report the experimental demonstration of a novel and environmentally benign supercritical carbon dioxide (ScCO 2 ) technique that yields an optically active, side chain liquid …
Number of citations: 8 onlinelibrary.wiley.com
Z Xu - 1992 - search.proquest.com
In this Dissertation,(Z)-1-methoxybut-1-en-3-yne has served as a useful synthon for the synthesis of the positional isomers and homologues of conjugated diacetylenic alcohols and …
Number of citations: 0 search.proquest.com
N Sommerdijk, P Buynsters, H Akdemir… - The Journal of …, 1997 - ACS Publications
Optically active aziridines can be used as precursors in the synthesis of several enantiopure amide-containing surfactants. Acylation of the aziridines is a convenient method for both the …
Number of citations: 34 pubs.acs.org
Y Shinagawa, T Inoue, K Hirata, T Katsushima… - Bioorganic & medicinal …, 2010 - Elsevier
Synthesis and structure–activity relationship studies on a new aminopropandiol class of derivatives as calcium-sensing receptor antagonists are described. Modification of the phenolic …
Number of citations: 8 www.sciencedirect.com

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